1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol
Description
1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol is a tertiary amino alcohol characterized by a 2-bromophenyl group attached to an ethylamine moiety, which is further linked to a 2-methylpropan-2-ol backbone. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, catalysis, or pharmaceutical intermediates. The bromine atom enhances molecular polarizability and may influence reactivity in cross-coupling reactions or ligand-metal interactions .
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-[1-(2-bromophenyl)ethylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9(14-8-12(2,3)15)10-6-4-5-7-11(10)13/h4-7,9,14-15H,8H2,1-3H3 |
InChI Key |
YIALUGSYCYWBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol typically involves the following steps:
Bromination: The starting material, 2-bromophenyl, undergoes bromination to introduce the bromine atom at the desired position.
Alkylation: The brominated compound is then subjected to alkylation with ethylamine to form the ethylamine derivative.
Hydroxylation: Finally, the ethylamine derivative undergoes hydroxylation to introduce the tertiary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the ethylamine moiety can form hydrogen bonds with biological molecules. The tertiary alcohol group may also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
| Compound Name | Key Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol | 2-Bromophenyl, ethylamino, tertiary alcohol | C₁₂H₁₆BrNO | Aromatic bromide, amino alcohol |
| 1-(Dimethylamino)-2-methyl-2-propanol (dmampH) | Dimethylamino, tertiary alcohol | C₆H₁₅NO | Tertiary amine, alcohol |
| 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one | Bromo, enone, aryl groups | C₁₆H₁₃BrO | α,β-unsaturated ketone, bromide |
| 1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine | Benzofuran, methylamino | C₁₂H₁₃NO | Heterocyclic aryl, secondary amine |
Key Observations :
- The target compound’s 2-bromophenyl group distinguishes it from dmampH, which has a smaller dimethylamino substituent.
- Unlike the α,β-unsaturated ketone in , the target lacks a conjugated system, favoring nucleophilic reactivity at the amino alcohol site .
Key Observations :
Physicochemical Properties
Table 3: Physical and Electronic Properties
| Compound | Molecular Weight (g/mol) | Predicted Solubility | Volatility | Thermal Stability |
|---|---|---|---|---|
| 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol | 270.17 | Moderate (polar solvents) | Low (high MW) | High (tertiary structure) |
| dmampH | 117.19 | High (polar solvents) | High | Moderate |
| 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one | 301.18 | Low (nonpolar solvents) | Moderate | Low (reactive enone) |
Key Observations :
- The enone in is less thermally stable due to conjugation-sensitive degradation, unlike the target’s robust tertiary alcohol .
Biological Activity
1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol, with the CAS number 1492334-25-4, is a compound with potential pharmacological applications. Its unique structural features suggest possible interactions with biological systems, particularly in the context of receptor binding and enzyme modulation. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BrNO |
| Molecular Weight | 272.18 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol may interact with various neurotransmitter systems, particularly those involving adrenergic receptors. The presence of the bromophenyl group suggests that this compound could exhibit selective binding properties, which may enhance its biological efficacy.
Receptor Interaction
A study examining related compounds found that they could act as selective modulators of adrenergic receptors, which are critical in regulating cardiovascular and central nervous system functions. These interactions can lead to various physiological responses, including changes in heart rate and blood pressure regulation.
Enzyme Inhibition
Enzyme assays have shown that similar compounds can inhibit certain kinases involved in cellular signaling pathways. For instance, compounds targeting the PDK1 (3-phosphoinositide-dependent protein kinase 1) have demonstrated significant inhibition, suggesting that 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol may also possess such inhibitory properties.
Pharmacological Studies
In a pharmacological study involving a series of brominated phenyl compounds, it was observed that modifications to the ethylamine moiety influenced the overall biological activity. The specific substitution pattern on the bromophenyl ring was correlated with varying degrees of receptor affinity and enzyme inhibition.
Toxicological Assessment
Toxicological evaluations indicate that while some brominated compounds exhibit low toxicity profiles, further studies are needed to ascertain the safety and tolerability of 1-((1-(2-Bromophenyl)ethyl)amino)-2-methylpropan-2-ol in vivo. Preliminary data suggest potential irritant effects; however, detailed studies are required for conclusive results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
